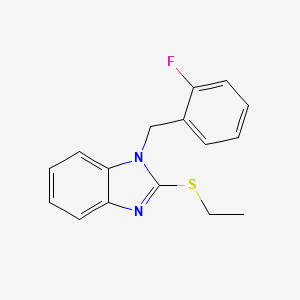![molecular formula C18H10N4O8S B11098824 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B11098824.png)
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-1-BENZENESULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core with nitro and sulfonamide functional groups. Its molecular formula is C19H12N4O8S, and it has a molecular weight of 456.386 Da .
Preparation Methods
The synthesis of 4-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-1-BENZENESULFONAMIDE involves multiple steps, typically starting with the preparation of the benzo[de]isoquinoline-1,3-dione core. This core can be synthesized by reacting 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The resulting product is then further functionalized to introduce the nitro and sulfonamide groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles for substitution reactions.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including sensors and dyes
Mechanism of Action
The mechanism of action of 4-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other benzo[de]isoquinoline derivatives, such as:
1H,3H-Benzo[de]isoquinolin-2-ylamine: This compound has a similar core structure but lacks the nitro and sulfonamide groups.
Methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate: This derivative has different functional groups, leading to distinct chemical properties. The uniqueness of 4-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-1-BENZENESULFONAMIDE lies in its combination of nitro and sulfonamide groups, which confer specific reactivity and potential biological activity.
Properties
Molecular Formula |
C18H10N4O8S |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
4-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H10N4O8S/c19-31(29,30)13-3-1-10(2-4-13)20-17(23)14-7-11(21(25)26)5-9-6-12(22(27)28)8-15(16(9)14)18(20)24/h1-8H,(H2,19,29,30) |
InChI Key |
QKFIRDWLZANQLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


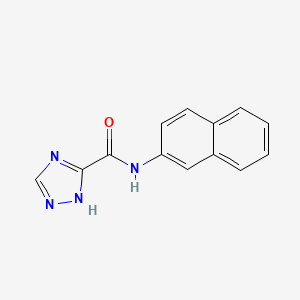
![3-[(4E)-3-Methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B11098746.png)
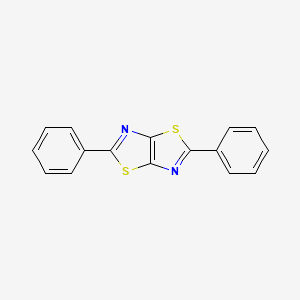
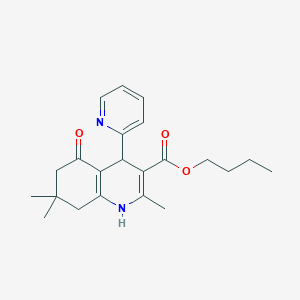
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B11098763.png)
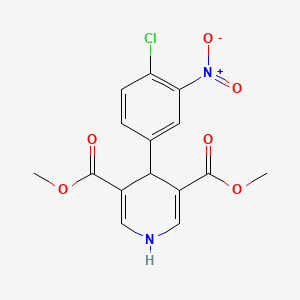


![2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B11098789.png)
![N-(3-chlorophenyl)-2-(4-chlorophenyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}acetamide](/img/structure/B11098797.png)

![(2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile](/img/structure/B11098804.png)
![4-chloro-N-(2-{[4-(dimethylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B11098823.png)
